3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 59898-61-2
Cat. No.: VC1990985
Molecular Formula: C12H16N2OS2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59898-61-2 |
|---|---|
| Molecular Formula | C12H16N2OS2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16) |
| Standard InChI Key | RXPJIWZKRVZASH-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C |
| Canonical SMILES | CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C |
Introduction
Chemical and Physical Properties
Structural Information
The detailed structural information of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is presented in Table 1, which compiles key identifiers and molecular descriptors essential for chemical characterization.
Table 1: Structural Identifiers of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
| Parameter | Value |
|---|---|
| CAS Number | 59898-61-2 |
| IUPAC Name | 3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₁₂H₁₆N₂OS₂ |
| Molecular Weight | 268.4 g/mol |
| Standard InChI | InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16) |
| Standard InChIKey | RXPJIWZKRVZASH-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C |
| PubChem Compound ID | 2383091 |
The chemical structure features a fused bicyclic system comprised of a thiophene ring and a pyrimidine ring. The thiophene component contains methyl substituents at positions 5 and 6, while the pyrimidine component bears a butyl group at the 3-position, a thione/mercapto group at the 2-position, and a ketone functionality at the 4-position .
Physical Properties
The physical properties of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, as documented in chemical databases and literature, are summarized in Table 2.
Table 2: Physical Properties of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
| Property | Value |
|---|---|
| Physical Appearance | White powder |
| Density | 1.29 g/cm³ |
| Boiling Point | 420.8°C at 760 mmHg |
| Flash Point | 208.3°C |
| Melting Point | Not available in literature |
| Solubility | Limited solubility in water; soluble in organic solvents |
| Exact Mass | 268.07 |
| LogP | 3.16360 |
| Polar Surface Area (PSA) | 101.93000 |
| Index of Refraction | 1.637 |
The compound exhibits characteristics typical of heterocyclic compounds with moderate molecular weight, including limited water solubility and relatively high boiling and flash points . The LogP value of 3.16360 suggests moderate lipophilicity, which may influence its membrane permeability and potential biological activities.
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves a multi-step process starting from appropriately substituted thiophene precursors. The primary synthetic pathways described in the literature include:
-
Cyclization of thienylthioureas in acidic medium is a common approach for synthesizing thienopyrimidine derivatives. This method involves the reaction of 2-amino-3-carboethoxy-4,5-dimethylthiophene with butyl isothiocyanate to form the corresponding thienylthiourea, followed by cyclization.
-
Condensation of amino esters with isothiocyanates, either by conventional heating at reflux or under microwave irradiation. The latter method often provides higher yields in shorter reaction times .
-
A variation involves the preparation of thienylthiourea derivatives through the condensation of amino esters with alkyl or aryl isothiocyanates, followed by cyclization using alcoholic KOH to yield the corresponding monopotassium salts of 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones .
The synthesis of related thienopyrimidine derivatives has been reported by several research groups. For instance, search result describes the preparation of monopotassium salts of 3-substituted-2-thioxo thieno[2,3-d]pyrimidin-4-ones through the cyclization of thienylthiourea derivatives using alcoholic KOH.
Chemical Modifications
The 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold can undergo various chemical modifications to generate diverse derivatives with potentially enhanced biological activities:
-
The mercapto (thiol) group at the 2-position can be alkylated with alkyl halides to give 2-alkylthio derivatives, as demonstrated for related compounds .
-
Oxidation of the thiol group can lead to sulfinic or sulfonic acid derivatives.
-
Nucleophilic substitution reactions involving the mercapto group can yield ethers or esters.
-
The butyl chain can be modified to introduce functional groups that might alter the compound's physical properties and biological activities.
These chemical modifications provide opportunities for developing structure-activity relationships and optimizing properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume